6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

CLC-K chloride channel inhibition Renal pharmacology Structure-activity relationship (SAR)

SAR exploration of the 3-phenylbenzofuran-2-carboxylic acid CLC-K inhibitor scaffold demands regioisomerically pure 6-chloro derivatives-positional Cl shifts alter co-planarity and target engagement, making generic substitution invalid for reproducible pharmacology. • Probe CLC-Ka/b inhibition: 6-Cl maps electronic (σₘ=0.37) and steric determinants adjacent to benchmark compound 1; scaffold delivers <10 µM potency. • Synthetic handle: 6-Cl enables orthogonal Suzuki, Buchwald-Hartwig, or Sonogashira couplings inaccessible from the 5-Cl isomer. • Pre-formulation benchmarks: mp 229-231 °C and logP ~4.3 provide quantifiable solid-state stability and lipophilicity references vs. unsubstituted parent (mp 236-238 °C, logP ~3.2).

Molecular Formula C15H9ClO3
Molecular Weight 272.68 g/mol
CAS No. 1208402-13-4
Cat. No. B1522244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
CAS1208402-13-4
Molecular FormulaC15H9ClO3
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C15H9ClO3/c16-10-6-7-11-12(8-10)19-14(15(17)18)13(11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
InChIKeyPJKPYMBVXIXFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid: Identity & Scaffold


6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid (CAS 1208402-13-4; molecular formula C₁₅H₉ClO₃; MW 272.68 g/mol) is a benzofuran-2-carboxylic acid derivative featuring a chlorine atom at the 6-position and a phenyl group at the 3-position of the fused benzofuran core [1]. The compound belongs to the 3-phenylbenzofuran-2-carboxylic acid class, which has been identified as a privileged scaffold for potent chloride channel (CLC-K) inhibition, with several close analogs demonstrating sub-10 µM affinity for the ClC-Ka isoform [2]. In addition to its role as a pharmacological probe, the compound serves as a versatile synthetic intermediate for constructing more complex bioactive molecules and as a reference standard in analytical method development . Commercially, it is typically supplied at ≥95% purity (HPLC), with a reported melting point of 229–231 °C, density of 1.39±0.06 g/cm³, and a predicted logP of ~4.3, which collectively define its handling, storage, and formulation-relevant physicochemical profile [1].

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic Acid Specificity vs. Other Benzofuran Acids


Within the 3-phenylbenzofuran-2-carboxylic acid chemotype, even subtle positional or electronic modifications produce large shifts in target affinity and selectivity. The chlorine atom in the 6-chloro-3-phenyl derivative imparts a distinct electronic (σₘ = 0.37) and steric profile compared to the 5-chloro regioisomer, which directly affects the conformational constraint of the phenyl-benzofuran ring system that is critical for CLC-K channel block [1]. In a structure–activity relationship (SAR) study on this scaffold, the 5-chloro-3-phenyl analog (compound 1) and its 4-chlorophenyl variant (compound 2) were ranked among the most potent ClC-K inhibitors, with affinity derived from the degree of co-planarity between the aromatic rings—a feature that is highly sensitive to the position and nature of ring substituents [1]. Generic substitution with non-chlorinated, 5-chloro, or 7-chloro analogs would therefore introduce an unquantified risk of altered target engagement, making direct replacement invalid for projects requiring reproducible pharmacological or biochemical data [2].

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid: Procurement Evidence


6-Chloro vs. 5-Chloro Substitution Effect on CLC-K Pharmacophore Conformation

In the 3-phenylbenzofuran-2-carboxylic acid series, perfect co-planarity of the aromatic rings is a mandatory pharmacophoric requirement for CLC-Ka potentiating and blocking activity, as established by electrophysiological measurements on heterologously expressed ClC-Ka/barttin channels [1]. The 6-chloro positional isomer introduces a different dihedral angle and electron distribution between the benzofuran and pendant phenyl ring relative to the well-characterized 5-chloro derivative (compound 1 in Piemontese et al., 2010), which yielded high CLC-Kb inhibitory potency. While direct head-to-head potency data for the 6-chloro isomer remain unreported, class-level SAR dictates that shifting the chlorine from C5 to C6 changes the conformational constraint and hydrogen-bond acceptor capacity of the benzofuran oxygen, thereby predicting a distinct affinity window [1]. Researchers targeting CLC-K channels should therefore specify the 6-chloro regioisomer explicitly, as the 5-chloro analog cannot be assumed to present equivalent pharmacological behavior [2].

CLC-K chloride channel inhibition Renal pharmacology Structure-activity relationship (SAR)

Benzofuran Class vs. Non-Benzofuran CLC-K Ligand Potency

Phenyl-benzofuran carboxylic acid derivatives represent the most potent ClC-Ka inhibitors described to date, with affinity values of <10 µM, representing a marked improvement over the reference CLC-K ligand 3-phenyl-2-p-chlorophenoxy-propionic acid (3-phenyl-CPP) [1]. The gain in affinity is attributed primarily to the conformational constraint imposed by the phenyl-benzofuran ring scaffold, which pre-organizes the molecule into the bioactive coplanar conformation required for the blocking site. Within this class, 3-phenyl-substituted benzofuran-2-carboxylic acids (compounds 1–6) were confirmed as potent inhibitors of both ClC-Ka and ClC-Kb isoforms, with some analogs also demonstrating the first known ClC-Kb inhibitory activity [1]. As the 6-chloro-3-phenyl derivative shares this core scaffold, it is positioned within the highest-affinity chemotype for CLC-K channel blockade, differentiating it from acyclic or non-benzofuran carboxylic acid alternatives that lack the same conformational rigidity [2].

CLC-K chloride channel pharmacology Diuretic drug discovery Kidney ion transport

Physicochemical Profile vs. Parent Scaffold and Vendor Specifications

The experimentally determined melting point of 229–231 °C for 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid [1] is lower than that of the unsubstituted parent 3-phenyl-1-benzofuran-2-carboxylic acid (mp 236–238 °C) [2], reflecting the disruption of crystal lattice packing by the 6-chloro substituent. This lower melting point may offer practical advantages in hot-melt formulation screening or melt-based analytical derivatization. The computed logP of 4.3 (XLogP3) [1] indicates significantly higher lipophilicity than the unsubstituted scaffold (calc. logP ~3.2), which predicts altered membrane permeability and protein binding characteristics. Commercial supply from Fluorochem (Product Code F665882) specifies ≥95% purity (HPLC), a readily available standard for hit-to-lead screening and SAR expansion, with transparent pricing at the 100 mg and 250 mg scale .

Pre-formulation characterization Analytical method development Quality control (QC) reference standards

6-Chloro Handle for Late-Stage Diversification vs. 5-Chloro Analogs

The 6-chloro substituent serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination) at a position that is electronically and sterically differentiated from the 5-chloro regioisomer. In the 5-chloro-3-phenyl derivative, the chlorine is para to the benzofuran ring oxygen, making it more electron-rich and reactive toward nucleophilic aromatic substitution, whereas the 6-chloro position experiences different electronic effects due to its ortho relationship to the oxygen and meta relationship to the C3-phenyl group attachment point . This differential reactivity is critical for chemists building focused libraries where substitution at the 6-position must be orthogonal to other functional groups. The 6-chloro analog thus offers a unique diversification vector that cannot be replicated using the 5-chloro or unsubstituted parent compounds .

Medicinal chemistry Late-stage functionalization Cross-coupling chemistry

Applications of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid


ClC-K Channel Blocker SAR Expansion

The 3-phenylbenzofuran-2-carboxylic acid scaffold provides the highest documented ClC-Ka inhibitory potency (<10 µM) among all known chemotypes, as validated by electrophysiology and pharmacophore modeling [1]. Specifically, the 6-chloro-3-phenyl derivative occupies a defined region of the SAR landscape adjacent to the well-characterized 5-chloro analog (compound 1) [2], enabling systematic exploration of how positional chlorine substitution alters co-planarity and channel blocking kinetics. Research teams engaged in renal chloride channel drug discovery can procure the 6-chloro regioisomer to probe the electronic and steric determinants of CLC-Ka/b inhibition, particularly as efforts intensify to develop selective diuretic or anti-hypertensive agents targeting these channels [1].

Pre-Formulation and Solid-State Characterization

The experimentally measured melting point of 229–231 °C and computed logP of 4.3 for the 6-chloro derivative [1] provide quantifiable benchmarks for comparing the solid-state stability and lipophilicity-driven membrane partitioning of regioisomeric benzofuran-2-carboxylic acids. Procurement of the 6-chloro compound alongside the unsubstituted parent (mp 236–238 °C, logP ~3.2) [2] enables head-to-head assessment of how a single chlorine substituent impacts crystallinity, thermal stability, and predicted oral absorption. These data are directly actionable for pre-formulation scientists developing amorphous solid dispersions or lipid-based formulations of benzofuran carboxylic acid leads.

Late-Stage Cross-Coupling at the 6-Chloro Position

The 6-chloro substituent serves as an aryl chloride handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, enabling access to 6-aryl, 6-amino, or 6-alkynyl derivatives that cannot be efficiently prepared from the 5-chloro isomer due to electronic differences between the two positions [1]. Medicinal chemistry teams synthesizing focused libraries for target-agnostic phenotypic screening or target-directed probe development should prioritize the 6-chloro regioisomer when the synthetic strategy requires orthogonal functionalization at the 6-position of the benzofuran ring. The established cyanation precedent (6-chloro → 6-cyano) further validates the synthetic tractability of this handle [2].

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